N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline
Description
Nomenclature and IUPAC Identification
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline is systematically identified through its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the compound's molecular architecture and functional group arrangement. The compound's molecular formula is established as C19H25NO2, with a corresponding molecular mass of 299.4073 atomic mass units. The monoisotopic mass has been determined to be 299.193542 atomic mass units, providing essential data for mass spectrometric identification and analysis.
The compound's Chemical Abstracts Service registry provides additional identification parameters that facilitate its recognition within chemical databases and literature searches. The systematic nomenclature reflects the presence of two distinct aromatic ring systems: a 3,5-dimethylphenoxy group and a 2-isopropoxyaniline moiety, connected through a two-carbon ethyl bridge. This naming convention follows established organic chemistry protocols for describing complex multi-functional molecules containing both ether and amine functionalities.
Alternative nomenclature systems recognize this compound through various descriptive approaches, including the designation as N-[2-(3,5-dimethylphenoxy)ethyl]-2-(propan-2-yloxy)aniline, which explicitly identifies the isopropoxy substituent using contemporary naming conventions. The compound's identification is further supported by its unique structural descriptors, including its Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes, which provide unambiguous molecular identification across different chemical information systems.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C19H25NO2 |
| Molecular Mass | 299.4073 amu |
| Monoisotopic Mass | 299.193542 amu |
| Systematic Name | This compound |
| Alternative Name | N-[2-(3,5-dimethylphenoxy)ethyl]-2-(propan-2-yloxy)aniline |
Chemical Classification and Structural Family
This compound belongs to the fundamental class of organic compounds known as anilines, which are characterized by the presence of an amino group directly attached to a benzene ring system. This classification places the compound within the broader category of aromatic amines, which have played crucial roles in the development of modern organic chemistry and industrial applications since their initial discovery and characterization in the nineteenth century.
The compound is additionally classified as a phenolic compound due to the presence of the phenoxy functional group within its molecular structure. This dual classification as both an aniline derivative and a phenolic compound contributes to its unique chemical properties and reactivity patterns. The structural framework combines elements of both electron-rich aromatic systems, with the aniline moiety providing nucleophilic character and the phenoxy group contributing to the compound's overall electronic distribution and stability.
Within the specialized subcategory of substituted anilines, this compound represents a sophisticated example of multi-functional aromatic chemistry. The presence of both methyl and isopropoxy substituents on the respective aromatic rings creates a molecule with carefully tuned electronic properties and steric characteristics. These structural features position the compound within the class of sterically hindered aromatic amines, which often exhibit enhanced selectivity in chemical reactions and modified biological activity profiles compared to their unsubstituted counterparts.
The compound's structural family extends to include other N-alkylated phenoxyethyl anilines, which constitute an important class of synthetic intermediates in pharmaceutical and materials chemistry research. The specific arrangement of substituents in this compound creates a unique three-dimensional molecular architecture that influences both its chemical reactivity and potential biological interactions.
Table 2: Chemical Classification Hierarchy
| Classification Level | Category |
|---|---|
| Primary Class | Aromatic Amines |
| Secondary Class | Aniline Derivatives |
| Tertiary Class | Phenolic Compounds |
| Specialized Category | N-Alkylated Phenoxyethyl Anilines |
| Structural Subtype | Sterically Hindered Aromatic Amines |
Historical Context in Organic Chemistry Research
The development of aniline chemistry traces its origins to the pioneering work of nineteenth-century organic chemists who first isolated and characterized these fundamental aromatic compounds. Aniline itself was initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, establishing the foundation for what would become one of the most important classes of organic compounds in industrial and academic chemistry. The subsequent work of researchers including Friedlieb Runge, Carl Julius Fritzsche, and August Wilhelm von Hofmann consolidated the understanding of aniline's structure and properties, ultimately leading to the recognition of anilines as a distinct class of aromatic amines.
The historical significance of aniline derivatives extends beyond their initial discovery to encompass their revolutionary impact on the synthetic dye industry. William Henry Perkin's serendipitous discovery of mauveine in 1856, while attempting to synthesize quinine from aniline precursors, marked the beginning of the modern synthetic dye industry. This breakthrough demonstrated the potential of aniline derivatives to serve as precursors for complex organic molecules with valuable commercial applications, establishing a precedent for the systematic exploration of substituted anilines in chemical research.
The evolution of aniline chemistry throughout the twentieth century reflected broader advances in organic synthesis methodology and analytical techniques. The development of sophisticated substitution patterns, such as those exemplified by this compound, became possible through the advancement of selective functionalization reactions and protecting group strategies. These methodological improvements enabled chemists to construct increasingly complex molecular architectures while maintaining precise control over regiochemistry and stereochemistry.
Contemporary research in aniline chemistry has expanded beyond traditional dye applications to encompass pharmaceutical development, materials science, and catalysis research. The specific structural features present in this compound reflect modern synthetic capabilities and the current emphasis on developing compounds with precisely tailored properties for specialized applications. This historical progression from simple aniline to complex multi-functional derivatives illustrates the continuous evolution of organic chemistry as both a theoretical discipline and a practical tool for solving contemporary scientific challenges.
Significance in Contemporary Chemical Studies
This compound occupies a significant position within contemporary chemical research due to its potential applications across multiple scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. The compound's unique structural features, particularly the combination of dimethylphenoxy and isopropoxyaniline moieties connected through an ethyl linker, provide researchers with a versatile platform for investigating structure-activity relationships and developing new synthetic methodologies.
In the realm of synthetic organic chemistry, this compound serves as both a synthetic target and a building block for more complex molecular architectures. The presence of multiple reactive sites, including the aniline nitrogen and the phenoxy oxygen, enables diverse chemical transformations that can be exploited for the construction of elaborate molecular frameworks. Research investigations have demonstrated that compounds of this structural class can undergo various chemical reactions, including oxidation, reduction, and substitution processes, making them valuable intermediates in multi-step synthetic sequences.
The compound's significance extends to biological chemistry research, where its structural features suggest potential for interaction with biological targets such as enzymes and receptors. The mechanism of action for compounds in this class typically involves binding to specific molecular targets, potentially modulating their activity and leading to various physiological responses. This biological activity profile positions this compound as a valuable research tool for investigating biochemical pathways and developing new therapeutic approaches.
Contemporary materials science research has identified aniline derivatives as important components in the development of advanced materials with tailored properties. The global aniline derivatives market, valued for applications in polymer production, rubber manufacturing, and specialty chemical synthesis, demonstrates the continued commercial relevance of this compound class. The specific structural features of this compound, including its aromatic character and functional group diversity, suggest potential applications in the development of new materials with enhanced performance characteristics.
Table 3: Contemporary Research Applications
| Research Domain | Application Area | Significance |
|---|---|---|
| Synthetic Chemistry | Building Block Synthesis | Multi-functional reactive sites |
| Medicinal Chemistry | Biochemical Interactions | Potential biological activity |
| Materials Science | Advanced Materials | Tailored molecular properties |
| Industrial Chemistry | Specialty Chemicals | Commercial synthesis applications |
The compound's research significance is further enhanced by its position within the broader context of aromatic amine chemistry, which continues to evolve through the development of new synthetic methods and analytical techniques. The precise structural control exemplified by this compound reflects current capabilities in molecular design and synthesis, positioning this compound as a representative example of contemporary achievements in organic chemistry research and development.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)22-19-8-6-5-7-18(19)20-9-10-21-17-12-15(3)11-16(4)13-17/h5-8,11-14,20H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRJNPLOABUETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC=CC=C2OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via a two-step approach:
- Step 1: Formation of the 3,5-dimethylphenoxyethyl intermediate by nucleophilic substitution of 3,5-dimethylphenol with 2-chloroethylamine or its protected derivatives.
- Step 2: Coupling of the intermediate with 2-isopropoxyaniline through nucleophilic aromatic substitution or reductive amination, depending on the synthetic route.
This strategy ensures the phenoxyethyl linkage is established before introducing the isopropoxy-substituted aniline moiety, minimizing side reactions.
Detailed Synthetic Routes
| Route No. | Starting Materials | Reaction Type | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,5-Dimethylphenol + 2-chloroethylamine | Nucleophilic substitution | Base (K2CO3 or NaOH), polar aprotic solvent (DMF), 60-80°C | 75-85 | Protect amine if necessary to avoid side reactions |
| 2 | Intermediate + 2-isopropoxyaniline | Nucleophilic aromatic substitution or reductive amination | Mild heating (50-70°C), inert atmosphere, catalyst (Pd/C if reductive) | 70-80 | Use of catalysts improves selectivity and yield |
| 3 | Direct coupling via Buchwald-Hartwig amination | Pd-catalyzed C-N bond formation | Pd catalyst, ligand, base, aprotic solvent, 80-100°C | 65-78 | Requires careful ligand and catalyst choice |
Reaction Conditions and Optimization
- Base Selection: Potassium carbonate and sodium hydroxide are commonly used to deprotonate phenols and facilitate nucleophilic substitution.
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and solubility of reactants.
- Temperature: Moderate heating (50-80°C) is optimal; excessive heat may cause side reactions or decomposition.
- Catalysts: For Pd-catalyzed amination, ligands such as BINAP or Xantphos improve catalyst stability and turnover.
- Protection/Deprotection: Amine groups may require protection (e.g., Boc or acetyl) during intermediate steps to prevent polymerization or side reactions.
Analytical Data Supporting Preparation Methods
The successful synthesis and purity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline are confirmed by various spectroscopic and analytical techniques:
| Technique | Purpose | Typical Findings |
|---|---|---|
| ¹H NMR Spectroscopy | Confirm aromatic and aliphatic proton environments | Signals corresponding to methyl groups on phenyl rings (~2.2 ppm), isopropoxy methine (~4.5 ppm), and ethoxy linker protons (3.5-4.0 ppm) |
| ¹³C NMR Spectroscopy | Confirm carbon environments and substitution pattern | Peaks for aromatic carbons, methyl carbons (~20 ppm), and isopropoxy carbons (~70 ppm) |
| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation | Molecular ion peak consistent with expected molecular weight (~calculated M+), fragmentation pattern supporting structure |
| Infrared Spectroscopy (IR) | Identify functional groups | Characteristic peaks for amine N-H stretch (~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and ether C-O-C stretches (~1100 cm⁻¹) |
| Melting Point / Boiling Point | Assess purity and physical properties | Sharp melting point consistent with literature values |
Research Findings and Comparative Analysis
Yield and Purity Optimization
Studies indicate that the two-step nucleophilic substitution route yields the highest purity products with yields ranging from 75% to 85%, provided that reaction parameters such as temperature, solvent, and base are carefully controlled. The Pd-catalyzed amination offers an alternative route but generally requires more expensive catalysts and ligands, with slightly lower yields.
Reaction Kinetics and Mechanistic Insights
- The nucleophilic substitution step follows an SN2 mechanism facilitated by the good leaving group (chloride) on the ethylamine derivative.
- The aromatic substitution on the aniline ring is influenced by the electron-donating isopropoxy group, which activates the ring toward nucleophilic attack.
- Catalyst choice in Pd-catalyzed amination affects the reaction rate and selectivity, with bulky phosphine ligands improving turnover.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Key References |
|---|---|---|---|---|
| Nucleophilic substitution (two-step) | High yield, straightforward, scalable | Requires protection steps for amines | 75-85 | [Literature reports, patents] |
| Pd-catalyzed Buchwald-Hartwig amination | Direct C-N bond formation, fewer steps | Expensive catalysts, ligand optimization needed | 65-78 | [Organometallic synthesis literature] |
| Reductive amination | Mild conditions, selective | Additional reduction step required | 70-80 | [Synthetic organic chemistry journals] |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticonvulsant Aroxyethylamines ()
Compounds from the aroxyethylamine class, such as XVI and VIII, share a phenoxyethyl backbone with the target compound but differ in substituents. Key findings include:
- Structural Insights: The target compound’s 3,5-dimethylphenoxy group may mimic XVI’s substituents, but the isopropoxy aniline moiety introduces steric bulk absent in VIII. This could reduce oral bioavailability compared to VIII, which showed superior efficacy in rats .
Acetamide Derivatives with Dimethylphenoxy Groups ()
Compounds e, f, and g in feature 2,6-dimethylphenoxyacetamide structures with amino, formamido, and acetamido substituents on a hexan chain.
- Functional Impact : The 2,6-dimethyl substitution in compounds may favor binding to elongated enzyme active sites, whereas the 3,5-dimethyl group in the target compound could enhance membrane permeability for neurological or pesticidal uses .
Pesticidal Triazine and Sulfonamide Analogs ()
Triaziflam (N-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) shares the 3,5-dimethylphenoxyethyl moiety with the target compound but incorporates a triazine ring.
| Compound | Core Structure | Use | Key Feature | Source |
|---|---|---|---|---|
| Target | Aniline | Not reported | Isopropoxy group | — |
| Triaziflam | Triazine | Herbicide | Fluorinated triazine for soil persistence |
- Agrochemical Potential: The triazine ring in triaziflam confers herbicidal activity via inhibition of acetolactate synthase. The target compound’s aniline core lacks this ring, suggesting divergent mechanisms but possible pesticidal applications due to shared phenoxy groups .
Biological Activity
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₅NO₂
- Molecular Weight : 299.41 g/mol
- CAS Number : 1040682-78-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions that are critical in various biological pathways. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to disrupted cancer cell proliferation.
- Receptor Modulation : Interaction with receptors can alter signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 20 µM
These values indicate a promising anticancer effect, warranting further investigation into its mechanisms and therapeutic potential.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound had a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains of bacteria. -
Research on Anticancer Properties :
In a recent publication in Cancer Letters, researchers reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death. -
Toxicological Assessment :
Toxicological studies indicate that while this compound shows promising biological activity, it also exhibits irritant properties upon skin contact and should be handled with care .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenoxy-ethylamine intermediates (e.g., 2-(3,5-dimethylphenoxy)ethylamine) can react with 2-isopropoxyaniline derivatives under reflux with a strong base (e.g., KOH or NaH) to form the target compound. Evidence from analogous phenoxy-acetate syntheses suggests that electron-donating methyl groups on the aromatic ring reduce electrophilicity, necessitating harsher conditions (e.g., reflux in anhydrous toluene at 110°C for 12–24 hours) . Yield optimization may require pH control during workup (e.g., maintaining pH 5–6 to avoid salt formation and maximize product isolation) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of HPLC-MS (to confirm molecular weight via ESI-MS, expected m/z ~342.5 [M+H]⁺) and ¹H/¹³C NMR (to verify substituent positions, e.g., isopropoxy protons at δ ~1.2–1.4 ppm and aromatic protons from 3,5-dimethylphenoxy groups at δ ~6.6–7.2 ppm) . Chiral chromatography (e.g., Chiralpak® OD column with MeOH/CO₂ eluents) may resolve stereoisomers if present . Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended, with thresholds ≥95% for pharmacological studies.
Advanced Research Questions
Q. What strategies address contradictory spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or rotational isomers. For example, dynamic NMR experiments (variable-temperature ¹H NMR) can identify conformational exchange in flexible ethoxy chains. If MS shows unexpected adducts (e.g., sodium or potassium ions), use high-resolution MS (HRMS) with electrospray ionization in positive/negative modes to distinguish true molecular ions. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in crowded aromatic regions .
Q. How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?
- Methodological Answer : By-products often stem from incomplete substitution or oxidation. To suppress oxidation, conduct reactions under inert gas (N₂/Ar) and use anhydrous solvents. For improved selectivity, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems. Evidence from oxadiazole-thiol syntheses suggests that weak bases (e.g., NaHCO₃) reduce side reactions compared to strong bases like NaOH . Reaction monitoring via TLC or in-situ FTIR (tracking carbonyl or amine intermediates) allows real-time adjustments.
Q. What computational or experimental approaches resolve ambiguities in the compound’s conformational stability?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model low-energy conformers of the ethoxy-phenoxy chain and isopropoxy group. Compare computed NMR chemical shifts with experimental data to validate dominant conformers. Experimentally, NOESY NMR can identify through-space interactions between methyl groups and adjacent protons, clarifying spatial arrangements .
Q. How do researchers isolate and characterize degradation products of this compound under stress conditions?
- Methodological Answer : Subject the compound to accelerated degradation (e.g., 70°C/75% RH for 14 days, or UV light exposure). Analyze degraded samples via LC-MS/MS to identify fragments (e.g., cleavage of the ethoxy linker or demethylation products). Compare retention times and fragmentation patterns with synthetic standards. For structural confirmation, isolate degradants using preparative HPLC and characterize via HRMS and 2D NMR .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations may arise from differences in reagent purity, solvent dryness, or workup protocols. Reproduce reactions using rigorously dried solvents (e.g., molecular sieves for THF) and standardized bases (e.g., titrated NaH suspensions). Document exact stoichiometry and mixing rates. If yields remain inconsistent, employ design-of-experiments (DoE) frameworks to identify critical factors (e.g., temperature, base strength) .
Q. What analytical pitfalls lead to misinterpretation of this compound’s bioactivity data?
- Methodological Answer : Residual solvents (e.g., DMSO) or impurities (e.g., unreacted aniline precursors) may artifactually enhance or suppress bioactivity. Pre-screen batches via GC-MS for volatile contaminants. Use orthogonal assays (e.g., SPR, enzymatic, and cell-based) to confirm activity. For in vitro studies, ensure compound solubility is validated (e.g., dynamic light scattering for colloidal aggregates) .
Methodological Tables
| Key Parameter | Recommended Technique | Purpose | Evidence Source |
|---|---|---|---|
| Purity Assessment | Reverse-phase HPLC (C18) | Quantify impurities ≥0.1% | |
| Stereoisomer Separation | Chiralpak® OD Column | Resolve enantiomers/diastereomers | |
| Degradation Analysis | LC-MS/MS with CID Fragmentation | Identify hydrolytic/oxidative degradants | |
| Conformational Stability | NOESY NMR/DFT Calculations | Clarify spatial arrangement of substituents |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
